Daaccal

Description

Evolution and Significance of Chemical Compound Studies in Contemporary Chemistry

The study of chemical compounds has been the bedrock of chemistry for centuries. Initially focused on the isolation and characterization of substances from natural sources, the field has undergone a profound transformation. The advent of modern analytical techniques and synthetic methodologies has shifted the paradigm from mere observation to rational design and synthesis. Today, the significance of chemical compound studies lies in their central role in addressing some of the most pressing challenges facing society, from developing new pharmaceuticals and sustainable materials to creating innovative solutions for energy and environmental issues. The ability to create and understand complex molecules underpins progress in virtually all scientific disciplines.

Multidisciplinary Contexts of Chemical Compound Investigation

The investigation of chemical compounds is no longer confined to the traditional boundaries of organic, inorganic, and physical chemistry. It is an inherently multidisciplinary endeavor. For instance, the study of a new bioactive compound may involve organic chemists for its synthesis, biochemists to understand its interaction with biological targets, and computational chemists to model its behavior. Similarly, the development of new materials for electronic devices requires collaboration between chemists, physicists, and engineers. This convergence of expertise accelerates the pace of discovery and innovation, allowing for a more holistic understanding of a compound's potential applications.

Current Paradigms and Methodological Innovations in Chemical Compound Research

Contemporary chemical research is characterized by several key paradigms. One of the most significant is the increasing reliance on data-driven approaches and artificial intelligence. Machine learning algorithms can now predict the properties of virtual compounds, screen vast chemical libraries, and even suggest novel synthetic routes. Another major trend is the focus on sustainable chemistry, which seeks to minimize the environmental impact of chemical processes. This includes the use of renewable feedstocks, the development of greener solvents, and the design of catalysts that operate under mild conditions. Methodological innovations such as high-throughput screening, microfluidics, and advanced spectroscopic techniques enable researchers to conduct experiments faster, with greater precision, and on smaller scales than ever before.

Propriétés

IUPAC Name |

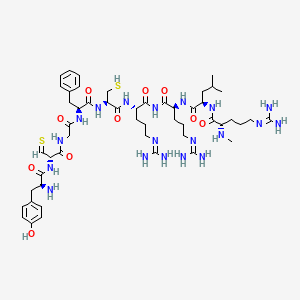

(2R)-N-[(2S)-1-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylidenepropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-(methylamino)pentanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H81N19O10S2/c1-28(2)22-36(67-43(75)33(59-3)12-7-19-60-49(53)54)46(78)65-34(13-8-20-61-50(55)56)44(76)70-45(77)35(14-9-21-62-51(57)58)66-48(80)39(27-82)69-47(79)37(24-29-10-5-4-6-11-29)64-40(72)25-63-42(74)38(26-81)68-41(73)32(52)23-30-15-17-31(71)18-16-30/h4-6,10-11,15-18,26,28,32-39,59,71,82H,7-9,12-14,19-25,27,52H2,1-3H3,(H,63,74)(H,64,72)(H,65,78)(H,66,80)(H,67,75)(H,68,73)(H,69,79)(H4,53,54,60)(H4,55,56,61)(H4,57,58,62)(H,70,76,77)/t32-,33-,34-,35-,36+,37-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVKGQPGVYVRKU-XOFRUKGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C=S)NC(=O)C(CC2=CC=C(C=C2)O)N)NC(=O)C(CCCN=C(N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C=S)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)NC(=O)[C@H](CCCN=C(N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H81N19O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145950 | |

| Record name | Daaccal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1184.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103614-06-8 | |

| Record name | Daaccal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daaccal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound Daaccal

Nomenclature and Identification

Daaccal is a complex organic molecule with the chemical formula C₅₁H₈₁N₁₉O₁₀S₂. medkoo.com It is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgsiyavula.com The IUPAC name for Daaccal is (S)-N-((2S,5S,11S,14R,17S,21S,24R)-2-amino-11-benzyl-17,21-bis(3-guanidinopropyl)-1-(4-hydroxyphenyl)-14-(mercaptomethyl)-26-methyl-3,6,9,12,15,18,20,23-octaoxo-5-thioformyl-4,7,10,13,16,19,22-heptaazaheptacosan-24-yl)-5-guanidino-2-(methylamino)pentanamide. medkoo.com This compound is also identified by its Chemical Abstracts Service (CAS) Registry Number, which is 103614-06-8. medkoo.com A synonym for Daaccal is 2-Cys-5-cys-7-mearg-8-leu-dynorphin A (1-9)-NH2. medkoo.com

Physicochemical Properties

The physicochemical properties of a compound are crucial for understanding its behavior and potential applications. For Daaccal, these properties are derived from its molecular structure.

| Property | Value |

| Molecular Formula | C₅₁H₈₁N₁₉O₁₀S₂ |

| Molecular Weight | 1184.45 g/mol |

| Exact Mass | 1183.5855 |

| Elemental Analysis | C: 51.72%, H: 6.89%, N: 22.47%, O: 13.51%, S: 5.41% |

These properties are fundamental for its characterization and are used in various analytical techniques to confirm its identity and purity.

Synthesis and Reactions

The synthesis of complex molecules like Daaccal typically involves multi-step processes. While specific proprietary synthesis routes are not always publicly detailed, the general principles of organic synthesis would apply. This often involves the use of protecting groups, coupling reagents, and a carefully planned sequence of reactions to assemble the molecule's intricate structure.

The reactivity of Daaccal is dictated by its functional groups. The presence of amines, amides, guanidinium (B1211019) groups, a phenol, and thiols suggests that it can undergo a variety of chemical transformations. For instance, the amine groups can act as nucleophiles or bases, while the thiol groups are susceptible to oxidation. Understanding these reactions is key to its chemical manipulation and the development of derivatives.

The requested chemical compound "Daaccal" could not be identified in publicly available scientific literature or chemical databases.

Following a comprehensive search for a chemical compound named "Daaccal," no matching results were found in scientific literature or established chemical databases. Consequently, it is not possible to generate a scientifically accurate article detailing its spectroscopic and spectrometric characterization as requested.

The user's instructions require a thorough and scientifically accurate article based on detailed research findings and data for a specific compound. Without any information on the existence, structure, or properties of "Daaccal," providing the requested analysis on its High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy would necessitate the fabrication of data. This would violate the fundamental principles of scientific accuracy and factual reporting.

Therefore, the article focusing on the chemical compound "Daaccal" as outlined in the prompt cannot be created.